2-ethyl-5-[(4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound belongs to a class of fused heterocyclic molecules featuring a triazolo-thiazole core substituted with fluorophenyl and piperazinyl groups. Its structural complexity arises from the conjugation of a 1,2,4-triazole ring with a thiazole moiety, further modified by ethyl and fluorophenyl-piperazine substituents. The hydroxyl group at position 6 may contribute to hydrogen-bonding interactions, influencing solubility and receptor engagement.
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-3-5-16(24)6-4-15)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTWEENHHMUAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-5-[(4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a thiazole moiety and is substituted with piperazine and fluorophenyl groups.
Anticancer Properties
Research has indicated that compounds with similar triazole-thiazole structures exhibit significant anticancer activity. In a study evaluating various derivatives of triazole-thiones, compounds demonstrated cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the triazole-thiazole framework may enhance the compound's ability to inhibit tumor growth .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with nucleoside transporters, specifically ENT2, which play a crucial role in cellular nucleotide transport and metabolism . By inhibiting these transporters, the compound could disrupt the proliferation of cancer cells.
Antiviral Activity
Similar compounds have been noted for their antiviral properties. For example, triazole derivatives have been shown to exhibit activity against viral infections by interfering with viral replication processes. The specific antiviral efficacy of the compound remains to be fully elucidated but aligns with the observed trends in related chemical classes .
Study on Anticancer Efficacy
A case study conducted on a series of triazolo-thiazole derivatives demonstrated that modifications in the chemical structure could lead to enhanced anticancer activity. The study highlighted that substituents such as fluorophenyl groups significantly increased cytotoxicity against various cancer cell lines .
In Vivo Studies
Further investigations into in vivo models have shown promising results regarding the safety and efficacy of similar compounds. These studies typically involve administering the compound to tumor-bearing mice and assessing tumor size reduction compared to control groups.
Comparison with Similar Compounds
Structural Analogues
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structural Differences : Replaces the triazolo-thiazole core with a pyrazole-thiazole system and substitutes chlorine for one fluorophenyl group.
- Crystallography : Exhibits isostructural triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the planar core, a conformation shared with the target compound .
- Synthesis : Achieved in high yield (82–85%) via cyclocondensation, contrasting with the target compound’s likely multi-step synthesis involving piperazine alkylation .
5-{4-(3-Chlorophenyl)-1-PiperazinylMethyl}-2-Methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Substituent Variation : Features 3-chlorophenyl and methoxy-ethoxy aromatic groups instead of fluorophenyls.
- Pharmacological Implications : The chloro substituent may reduce metabolic stability compared to fluorine, while methoxy groups could enhance lipophilicity .
4-Benzyl-5-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 1) Core Modification: Replaces the thiazole ring with a triazolone system.
Physicochemical and Crystallographic Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
